

Isoquercitin's Mechanism of Action in Cellular Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Isoquercitin*

Cat. No.: *B1249014*

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Introduction

Isoquercitin (IQ), a glycosidic form of quercetin, is a flavonoid found in numerous plants, fruits, and vegetables.^[1] Exhibiting superior bioavailability compared to its aglycone counterpart, quercetin, **isoquercitin** has emerged as a compound of significant interest in pharmacological research.^{[1][2]} Its diverse biological activities, including antioxidant, anti-inflammatory, and potent anti-proliferative effects, have been demonstrated across a multitude of cellular models.^{[1][2][3]} This technical guide provides a comprehensive overview of the *in vitro* mechanisms of action of **isoquercitin**, with a focus on its effects on key signaling pathways, cell cycle progression, and apoptosis in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anti-proliferative Activity of Isoquercitin

Isoquercitin demonstrates significant anti-proliferative effects against a variety of cancer cell lines, primarily through the inhibition of cell viability, induction of apoptosis, and arrest of the cell cycle.^[1]

Quantitative Data on Anti-proliferative Efficacy

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's anti-proliferative activity. While direct IC50 data for **isoquercitin** is less abundant than for quercetin, several studies have established its efficacy.[4]

Cancer Type	Cell Line	IC50 (µM)	Incubation Time (hours)	Assay Used
Hepatocellular Carcinoma	HepG2, Huh7	100-400 (Effective Concentration)	48	Not Specified
Glioblastoma	U87, U251	Not Specified (significant anti-proliferative effects)	Not Specified	Not Specified
Pancreatic Cancer	Not Specified	Not Specified (strong anti-proliferative activity)	Not Specified	Not Specified
Kidney Cancer	A498	5 µg/mL (~10.8 µM)	24	MTT
Kidney Cancer	A498	10 µg/mL (~21.6 µM)	24	MTT
Leukemia	HL-60	~7.7	96	Not Specified
Breast Cancer	MCF-7	>100	Not Specified	Not Specified
Colon Cancer	HCT116	22.4	Not Specified	Crystal Violet

Note: The anti-proliferative activities of Isoquercitin have been shown to be more potent than other flavonoids in some studies on colon, breast, and hepatocellular cancers.[4] Further research is needed to establish definitive IC50 values across a broader range of cancer cell lines.[4] In kidney cancer cell line A498, isoquercitrin showed an inhibition of cell growth of 35% and 45% at concentrations of 5 µg/mL and 10 µg/mL, respectively.[5]

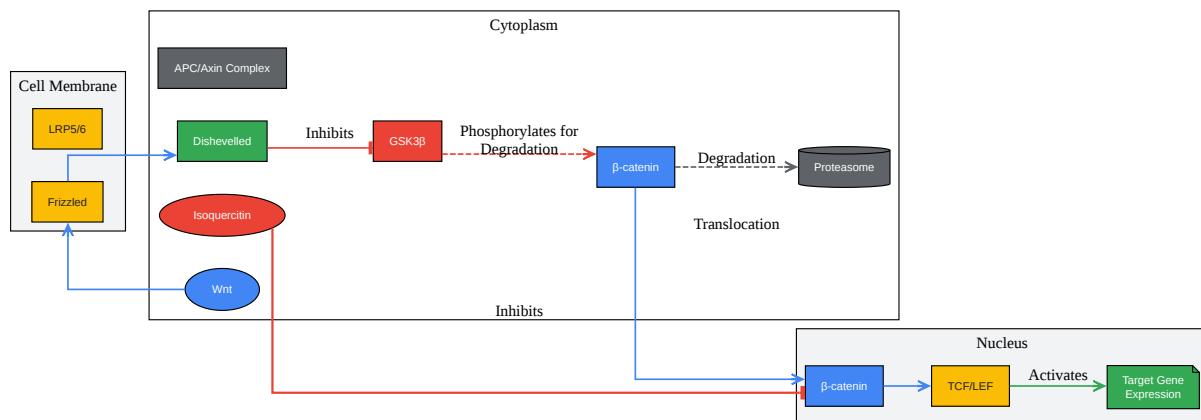
Core Mechanisms of Action

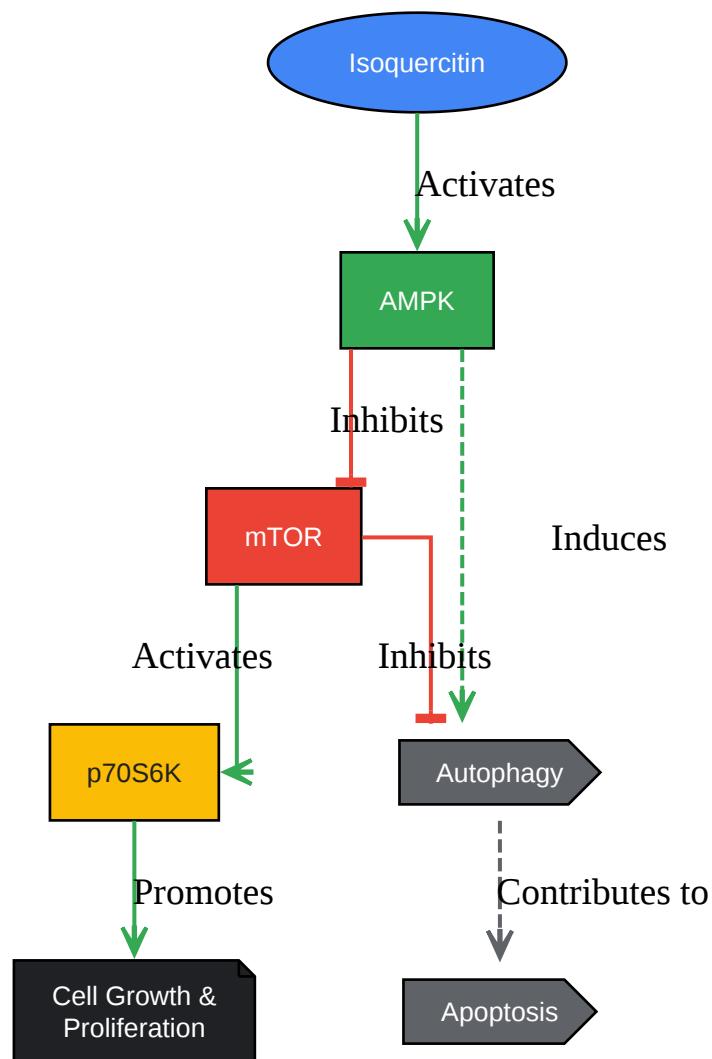
Isoquercitin exerts its anti-cancer effects by modulating multiple critical intracellular signaling pathways that are often dysregulated in cancer.[1][4]

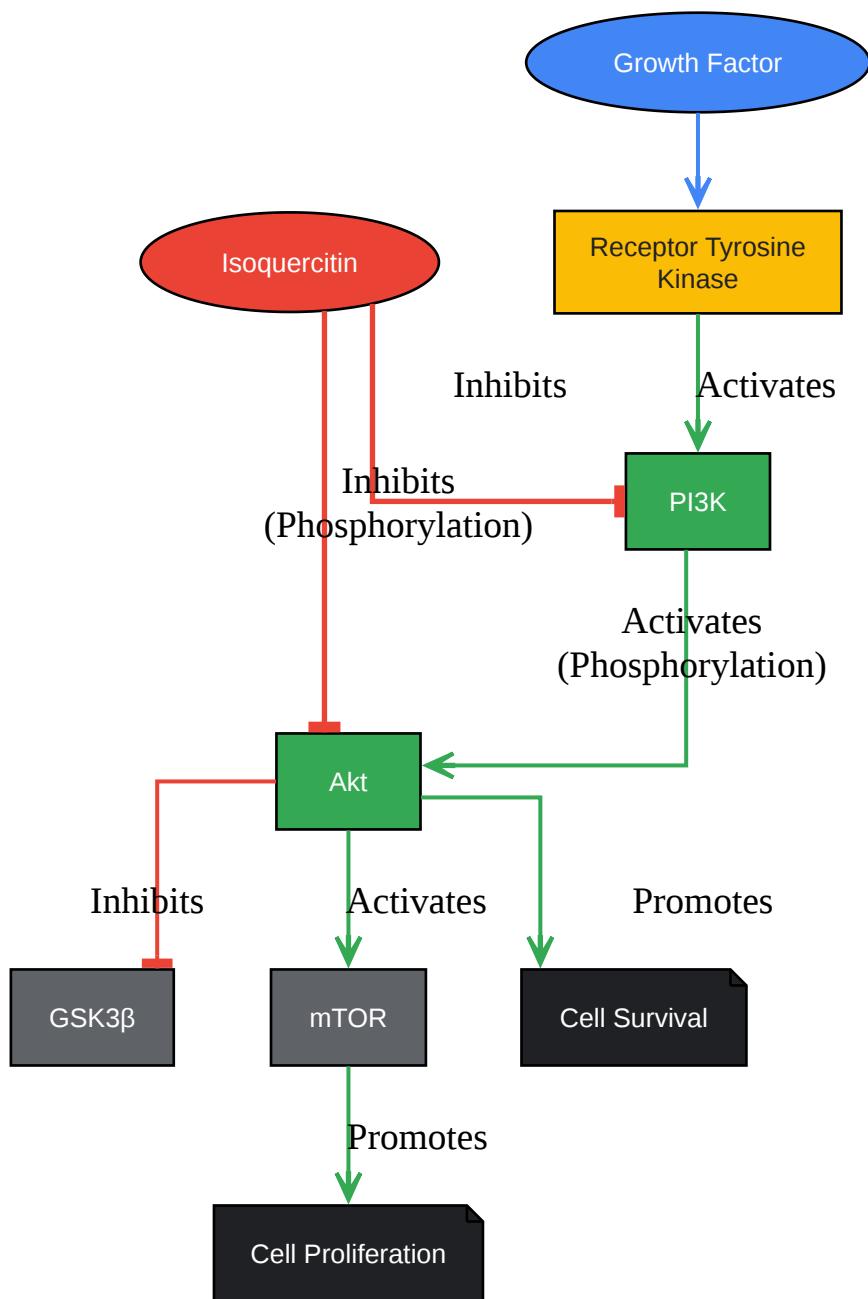
Wnt/β-catenin Signaling Pathway

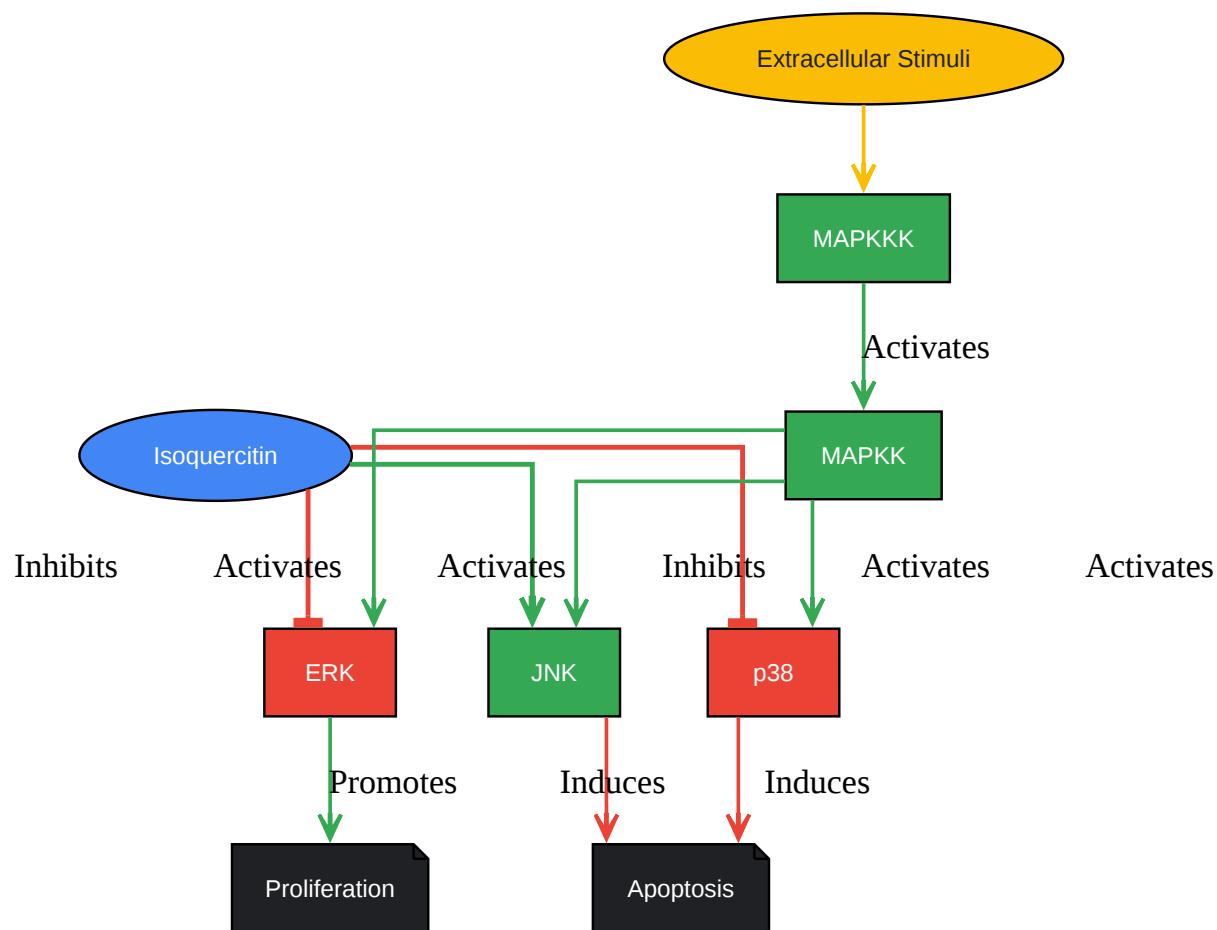
The Wnt/β-catenin pathway is crucial for cellular differentiation, proliferation, and survival.[6]

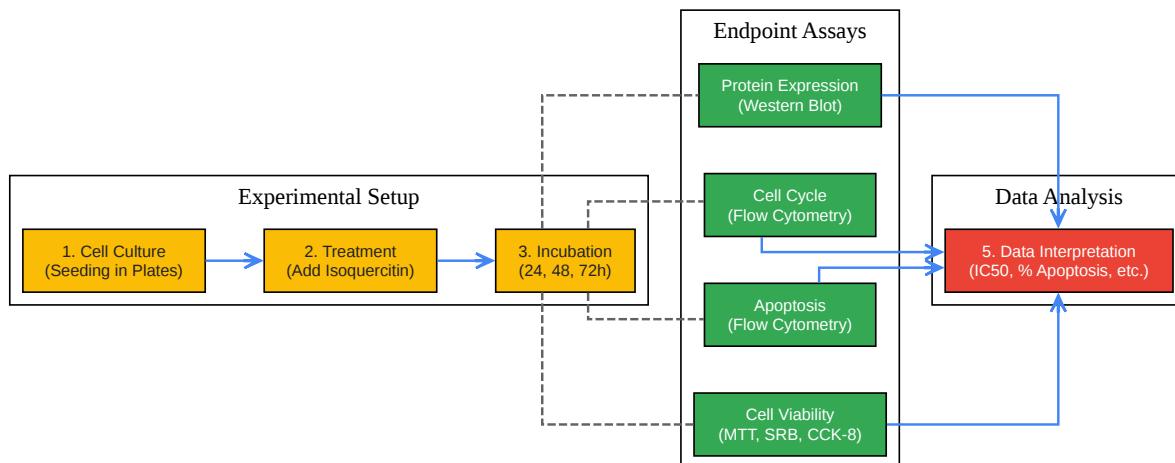
Isoquercitin has been shown to inhibit this pathway by preventing the nuclear translocation of β-catenin, a key step in its activation.[6] This inhibition contributes to its anti-proliferative effects, particularly in glioblastoma cells.[6]











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